Phenyldichlorosilane

Vue d'ensemble

Description

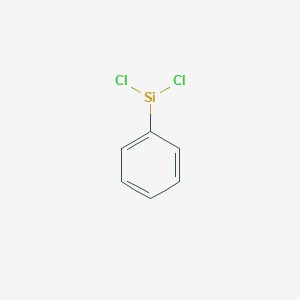

Phenyldichlorosilane (C₆H₅SiHCl₂, CAS 1631-84-1) is an organosilicon compound characterized by a phenyl group bonded to a silicon atom with two chlorine atoms and one hydrogen atom. It is a reactive intermediate used in synthesizing silicones, siloxanes, and ceramic precursors. Its reactivity stems from the Si–Cl bonds, which undergo hydrolysis, condensation, and substitution reactions. Key applications include polymer synthesis (e.g., polycarbosilanes) and catalytic hydrosilylation to produce fluorinated silanes .

Méthodes De Préparation

Grignard Reagent-Based Synthesis

The Grignard method remains a cornerstone for synthesizing phenyldichlorosilane. This approach involves reacting chlorosilanes with phenylmagnesium bromide (C₆H₅MgBr) under inert conditions. A representative procedure involves:

Reaction Setup :

-

Substrates : Methyltrichlorosilane (CH₃SiCl₃) or trichlorosilane (HSiCl₃) with phenyl Grignard reagent.

-

Solvent : Diethyl ether or tetrahydrofuran (THF).

Mechanism :

-

Nucleophilic attack by the Grignard reagent on the silicon center.

-

Displacement of chloride ions to form C₆H₅SiHCl₂.

Performance Metrics :

Challenges :

Catalytic Disproportionation

Disproportionation reactions enable the redistribution of substituents on silicon. A notable method uses phenylborane catalysts activated by sodium borohydride (NaBH₄):

Reaction Setup :

-

Substrate : this compound (C₆H₅SiHCl₂) as both reactant and product.

-

Catalyst : Tricyclohexylborane (C₆H₁₁)₃B.

-

Activator : NaBH₄ (0.1–1.0 mol%).

Mechanism :

-

NaBH₄ reduces the borane catalyst, generating active boron hydride species.

-

Boron hydride facilitates Si–Cl bond cleavage and phenyl group transfer.

Performance Metrics :

Advantages :

Direct Synthesis via Chlorobenzene and Silicon

The Rochow-Müller process, adapted for aryl chlorides, involves reacting chlorobenzene (C₆H₅Cl) with silicon metal in the presence of copper catalysts:

Reaction Setup :

-

Substrates : Chlorobenzene, silicon powder, CuCl catalyst.

Mechanism :

-

CuCl activates silicon surfaces.

-

Oxidative addition of C₆H₅Cl to silicon.

Performance Metrics :

Challenges :

Hydrochlorination of Phenylsilane

Phenylsilane (C₆H₅SiH₃) undergoes hydrochlorination to yield this compound:

Reaction Setup :

-

Substrate : C₆H₅SiH₃.

-

Reagent : HCl gas.

-

Catalyst : AlCl₃ or FeCl₃.

Mechanism :

-

Lewis acid-catalyzed addition of HCl across Si–H bonds.

-

Sequential substitution to form C₆H₅SiHCl₂.

Performance Metrics :

Advantages :

Wurtz Coupling Reaction

The Wurtz reaction couples chlorosilanes with aryl halides using sodium metal:

Reaction Setup :

-

Substrates : C₆H₅Cl and HSiCl₃.

-

Reductant : Sodium (Na).

-

Solvent : Toluene or xylene.

Mechanism :

-

Na reduces C₆H₅Cl to a phenyl radical.

-

Radical coupling with HSiCl₃ forms C₆H₅SiHCl₂.

Performance Metrics :

Challenges :

Comparative Analysis of Methods

Table 1 : Industrial Viability of this compound Synthesis Routes

| Method | Yield (%) | Scalability | Safety | Cost Efficiency |

|---|---|---|---|---|

| Grignard | 38–46 | Moderate | Low* | Moderate |

| Disproportionation | 78 | High | High | High |

| Direct Synthesis | 28 | Low | Moderate | Low |

| Hydrochlorination | 67 | High | High | High |

| Wurtz Coupling | 41 | Moderate | Low | Moderate |

*Due to pyrophoric Grignard reagents.

Key Findings :

Analyse Des Réactions Chimiques

Types of Reactions: Phenyldichlorosilane undergoes various types of chemical reactions, including hydrolysis, cohydrolysis, and substitution reactions.

Hydrolysis: When this compound is exposed to water, it undergoes hydrolysis to form silanols and hydrochloric acid. The primary product of hydrolysis is 2,4,6-triphenylcyclotrisiloxane .

Cohydrolysis: this compound can also undergo cohydrolysis with other organochlorosilanes, such as triethylchlorosilane and dialkyl(aryl)dichlorosilanes. This reaction leads to the formation of cyclic compounds and oligomers .

Substitution Reactions: this compound can participate in substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Cohydrolysis: Other organochlorosilanes and water.

Substitution: Alcohols, amines, and other nucleophiles.

Major Products:

Hydrolysis: 2,4,6-triphenylcyclotrisiloxane.

Cohydrolysis: Cyclic compounds and oligomers.

Substitution: Siloxanes and silazanes.

Applications De Recherche Scientifique

Synthesis of Siloxanes and Silicones

Hydrolysis to Silanols

Phenyldichlorosilane can be hydrolyzed to form phenyl-containing silanols, which are precursors for a variety of siloxanes. For instance, a method involves hydrolyzing this compound in water to produce diphenylsilanediol. This process has been optimized to achieve high yields and purity by controlling the reaction conditions, such as temperature and pH during the hydrolysis .

Polymerization Reactions

The compound is also utilized in polymerization reactions to create silicone polymers. For example, it can undergo condensation reactions in the presence of catalysts to form siloxane networks, which are crucial for producing silicone elastomers and resins. These materials exhibit excellent thermal stability, flexibility, and resistance to environmental degradation .

Material Science Applications

Silicone Lubricants

this compound serves as a key intermediate in the production of silicone lubricants. These lubricants are favored for their stability across a wide temperature range and their ability to reduce friction in various applications, including automotive and industrial machinery .

Coatings and Sealants

The compound is also used in formulating coatings and sealants that require enhanced durability and resistance to moisture. Silicone-based coatings derived from this compound provide protective barriers against environmental factors such as UV radiation and chemical exposure .

Case Study 1: Synthesis of Diphenylsilanediol

A study demonstrated an efficient method for synthesizing diphenylsilanediol from this compound through controlled hydrolysis. The researchers reported that by adjusting the water-to-silane ratio and maintaining optimal pH levels, they could achieve yields exceeding 90% with minimal by-products. This method is significant for industrial applications where high purity is essential .

Case Study 2: Development of Silicone Elastomers

In another research project, this compound was used to synthesize a series of silicone elastomers through ring-opening polymerization. The resulting materials exhibited superior mechanical properties compared to traditional silicone rubbers, making them suitable for demanding applications such as automotive seals and gaskets .

Safety Considerations

While this compound has numerous applications, it is crucial to handle it with care due to its corrosive nature. Exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Proper safety protocols should be followed when working with this compound in laboratory or industrial settings .

Mécanisme D'action

The mechanism of action of phenyldichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in this compound is electrophilic due to the presence of two electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

| Compound | Formula | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|

| Phenyldichlorosilane | C₆H₅SiHCl₂ | 181 | One phenyl, two Cl, one H on Si |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 201 | One phenyl, three Cl on Si |

| Dithis compound | (C₆H₅)₂SiCl₂ | 305 | Two phenyl, two Cl on Si |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | Two methyl, two Cl on Si |

| Methylthis compound | C₆H₅(CH₃)SiCl₂ | Not reported | One phenyl, one methyl, two Cl |

Key Observations :

- Boiling Points : this compound (181°C) has a lower boiling point than dithis compound (305°C) due to reduced molecular weight and weaker intermolecular forces .

- Reactivity : The presence of a Si–H bond in this compound enables unique reactions, such as hydrosilylation, which are absent in phenyltrichlorosilane (three Cl atoms) and dithis compound (two phenyl groups) .

Hydrolysis and Condensation

- This compound : Hydrolyzes to form linear siloxanes or cyclotrisiloxanes under controlled conditions. Co-hydrolysis with triethylchlorosilane yields mixed siloxanes .

- Dithis compound : Hydrolyzes preferentially to form 2,4,6-triphenylcyclotrisiloxane, a stable cyclic structure .

- Methylthis compound : Used in polycarbosilane synthesis for ceramics, requiring polymerization at 100–135°C .

Catalytic Reactions

- This compound participates in Pt-catalyzed hydrosilylation with fluorinated allyl ethers, yielding dichloro(fluoroalkyl)phenylsilanes with >90% efficiency. This reactivity is unmatched in phenyltrichlorosilane due to the absence of Si–H bonds .

Polymer and Ceramic Precursors

- This compound-derived polyphenyl(hydro)silazanes exhibit 96% yield and 44% ceramic residue after pyrolysis, making them superior precursors for silicon carbide fibers compared to dithis compound-based polymers .

Activité Biologique

Phenyldichlorosilane (PDCS) is an organosilicon compound with the formula C6H5SiCl2. It has garnered interest in various fields, particularly in materials science and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is synthesized through the chlorination of phenylsilane or by reacting phenol with silicon tetrachloride. The compound is characterized by its ability to participate in hydrosilylation reactions, forming various organosilicon compounds.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential applications in medicinal chemistry and materials science. Below are key areas where PDCS has shown biological relevance:

- Antimicrobial Activity : Research indicates that organosilicon compounds, including PDCS, exhibit antimicrobial properties. A study demonstrated that derivatives of PDCS showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents in coatings or medical applications .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of PDCS on different cell lines. Results indicated that certain concentrations of PDCS could induce cytotoxicity, which may be beneficial for developing targeted therapies in cancer treatment .

- Biocompatibility : The biocompatibility of PDCS-based materials has been evaluated for use in biomedical applications. Siloxane polymers derived from PDCS have shown favorable interactions with biological tissues, making them suitable for drug delivery systems and implants .

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Applied Polymer Science investigated the antimicrobial properties of PDCS-based coatings. The results showed a significant reduction in bacterial colonization on surfaces treated with PDCS derivatives compared to untreated controls. This suggests that PDCS can be effectively used in medical devices to prevent infections .

- Cytotoxicity Assessment :

- Biocompatibility Testing :

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| PDCS Derivative A | Staphylococcus aureus | 20 |

| PDCS Derivative B | Pseudomonas aeruginosa | 18 |

Table 2: Cytotoxicity Results of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Synthesis of Functionalized Siloxanes : The ability to modify PDCS allows for the creation of functionalized siloxanes that can be tailored for specific biological applications, enhancing their effectiveness as drug delivery vehicles or antimicrobial agents .

- Mechanistic Insights : The mechanisms underlying the biological activity of PDCS are being explored through computational studies, which provide insights into how this compound interacts at the molecular level with biological targets .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and purifying phenyldichlorosilane in academic research?

Answer:

Synthesis typically involves the reaction of phenyl Grignard reagents with silicon tetrachloride under anhydrous conditions. Post-synthesis purification often employs fractional distillation under inert atmospheres to minimize hydrolysis. Chromatographic methods, such as gas chromatography using RTX®-200 columns, are critical for verifying purity, as this compound co-elutes with structurally similar silanes (e.g., phenyltrichlorosilane) . For reproducibility, document reaction stoichiometry, temperature gradients during distillation, and baseline resolution criteria in chromatograms. Include spectral data (NMR, FTIR) cross-referenced with NIST Standard Reference Database 69 to validate structural integrity .

Q. Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

- NMR Spectroscopy: Use H and Si NMR to confirm the Si-Cl bond environment and phenyl group orientation. Compare chemical shifts with literature values (e.g., Si δ ≈ 15–20 ppm for dichlorosilanes).

- FTIR Spectroscopy: Identify Si-Cl stretching vibrations (~490–520 cm) and Si-C aromatic peaks (~1,430 cm).

- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M-Cl]) to confirm molecular weight.

- Chromatography: RTX®-200 columns separate this compound from co-synthesized byproducts like methylthis compound . Always include retention indices and internal standards in protocols .

Q. Advanced: How can researchers assess this compound’s stability under varying experimental conditions (e.g., humidity, temperature)?

Answer:

- Humidity Studies: Conduct controlled hydrolysis experiments in humidity chambers (e.g., 30–90% RH). Monitor Si-Cl bond cleavage via in-situ FTIR and quantify HCl release via titration. Document kinetic degradation rates .

- Thermal Stability: Use thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.

- Long-Term Storage: Store samples in amber glass under argon at –20°C. Periodically test purity via GC-MS and compare against baseline data to detect degradation .

Q. Advanced: How should researchers resolve contradictions in published data on this compound’s reactivity or spectral properties?

Answer:

- Comparative Meta-Analysis: Systematically compare experimental conditions across studies (e.g., solvent polarity, catalyst presence). For spectral discrepancies, validate peak assignments using deuterated analogs or computational modeling (DFT) .

- Reproducibility Trials: Replicate key experiments under standardized conditions (e.g., IUPAC-recommended protocols). Publish negative results to clarify boundary conditions .

- Framework Application: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses that address mechanistic ambiguities, such as the role of trace water in hydrolysis kinetics .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, splash-resistant goggles, and flame-retardant lab coats. Use fume hoods rated for corrosive vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or specialized halogen-absorbent materials. Avoid aqueous solutions to prevent exothermic HCl release .

- Ventilation: Ensure airflow rates ≥100 ft/min in fume hoods during transfers. Monitor airborne HCl using real-time gas sensors .

Q. Advanced: What computational approaches are used to model this compound’s electronic structure and reaction pathways?

Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate hydrolysis kinetics in explicit solvent models (e.g., water/THF mixtures). Track Si-Cl bond rupture timescales and solvation effects .

- Spectroscopic Predictions: Compare computed IR/Raman spectra with experimental data to validate force fields .

Q. Advanced: How can this compound’s role in hybrid material synthesis be optimized through mechanistic studies?

Answer:

- In-Situ Monitoring: Use stopped-flow FTIR or Raman spectroscopy to capture intermediate species during sol-gel reactions. Identify rate-determining steps (e.g., silanol condensation) .

- Morphological Analysis: Pair TEM/SEM with small-angle X-ray scattering (SAXS) to correlate synthesis conditions (e.g., pH, precursor ratios) with pore structure in silica hybrids .

- Cross-Validation: Compare experimental results with ab initio surface energy calculations to refine synthetic protocols .

Propriétés

InChI |

InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFLNBULDHNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870896 | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-84-1 | |

| Record name | Dichlorophenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.